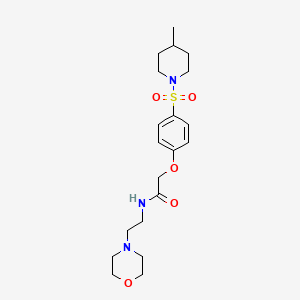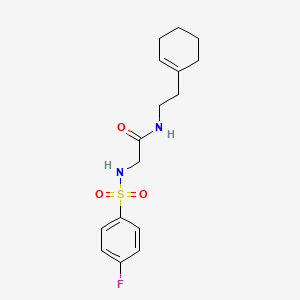
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide, also known as DMFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DMFO is a small molecule that has been synthesized through a complex chemical process, and its unique chemical structure has led to its investigation for various biomedical applications.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in signaling pathways that regulate cell growth and survival.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the reduction of oxidative stress and inflammation, and the inhibition of cell growth and survival. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further investigation in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, the complex synthesis process and the limited availability of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide may pose limitations for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in biomedical applications. One direction is the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in combination with other drugs or therapies for enhanced efficacy. Another direction is the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in animal models for various diseases to further understand its potential therapeutic effects. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide may increase its availability for further investigation.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of 2,5-dimethylphenylamine, which is then reacted with 2-hydroxy-3-formylquinoline to form the intermediate product. This intermediate is then further reacted with furan-2-carboxylic acid to form the final product, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been investigated for its potential applications in various biomedical fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurodegenerative diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In infectious diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-9-10-16(2)20(12-15)25(23(27)21-8-5-11-28-21)14-18-13-17-6-3-4-7-19(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFLXZKTBJDCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)

![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)

![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)





